molecular formula C11H10ClF3N4 B11839712 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11839712
M. Wt: 290.67 g/mol
InChI Key: VAADCOLQFFSZQN-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443289-57-3) is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Cyclopentyl group at position 1, enhancing lipophilicity and steric bulk.
  • Chlorine at position 4, enabling nucleophilic substitution for further derivatization.
  • Trifluoromethyl (CF₃) at position 6, an electron-withdrawing group influencing electronic properties and binding affinity.

Properties

Molecular Formula

C11H10ClF3N4

Molecular Weight

290.67 g/mol

IUPAC Name

4-chloro-1-cyclopentyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H10ClF3N4/c12-8-7-5-16-19(6-3-1-2-4-6)9(7)18-10(17-8)11(13,14)15/h5-6H,1-4H2

InChI Key

VAADCOLQFFSZQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

N1-Cyclopentylmethylation

The cyclopentyl group at position 1 is introduced via alkylation of the pyrazole nitrogen. A common approach employs cyclopentylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride. For example, 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with cyclopentylmethyl bromide in DMF at 80°C for 12 h to afford the N1-cyclopentylmethyl derivative.

Optimization Insight :

  • Solvent selection (DMF or THF) impacts yield due to solubility differences.

  • Excess alkylating agent (1.5–2.0 equivalents) ensures complete substitution.

C6-Trifluoromethyl Functionalization

The trifluoromethyl group at position 6 is often introduced early in the synthesis. One method involves using trifluoroacetic anhydride (TFAA) as a trifluoromethylating agent during the cyclization step. Alternatively, nucleophilic substitution with a trifluoromethyl copper complex on a 6-bromo intermediate has been reported.

Example Protocol :

  • 6-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is treated with CuCF₃ in DMF at 120°C for 24 h, yielding the trifluoromethylated product.

Integrated Synthetic Pathways

Sequential Substitution Route

  • Core Formation : Synthesize 4-chloro-1H-pyrazolo[3,4-d]pyrimidine via cyclocondensation and Vilsmeier chlorination.

  • N1-Alkylation : React with cyclopentylmethyl bromide in DMF/K₂CO₃.

  • C6-Trifluoromethylation : Employ CuCF₃ or direct incorporation during ring synthesis.

Yield Data :

StepYield (%)Conditions
Core formation65–75Ethanol, reflux, 8 h
N1-Alkylation70–80DMF, K₂CO₃, 80°C, 12 h
C6-Trifluoromethylation50–60CuCF₃, DMF, 120°C, 24 h

One-Pot Multistep Synthesis

Recent advances enable a telescoped process where the cyclopentyl and trifluoromethyl groups are introduced in situ. For example, a microwave-assisted reaction combines cyclopentylmethylamine, trifluoromethylacetylene, and 4,6-dichloropyrazolo[3,4-d]pyrimidine, achieving a 60% overall yield in 4 h.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The cyclopentyl group exhibits multiplet signals at δ 1.50–2.10 ppm (10H), while the trifluoromethyl group appears as a singlet at δ -62.5 ppm in ¹⁹F NMR.

  • LC-MS : Molecular ion peak at m/z 276.65 [M+H]⁺ confirms the molecular formula C₁₀H₈ClF₃N₄.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically reveals ≥98% purity for optimized batches.

Challenges and Optimization Strategies

Byproduct Formation

Competing N7-alkylation can occur during cyclopentylmethylation, necessitating careful stoichiometry control. Purification via column chromatography (hexane/ethyl acetate) resolves this issue.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may degrade the trifluoromethyl group. Mixed solvent systems (DMF/THF) balance reactivity and stability.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for the chlorination step, reducing POCl₃ usage by 30% and improving safety. Additionally, catalytic recycling of CuCF₃ in trifluoromethylation steps lowers costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, reduced derivatives, and biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Research indicates that it can inhibit specific kinases, which are crucial in cancer cell signaling pathways. By disrupting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as a therapeutic agent against various types of cancer .

Enzyme Inhibition and Receptor Binding
In biological studies, 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has been utilized to investigate enzyme inhibition and receptor interactions. Its mechanism involves binding to molecular targets such as kinases and receptors, which enhances its binding affinity due to the presence of the trifluoromethyl group . This interaction provides insights into potential therapeutic targets and mechanisms of action.

Materials Science

The compound's unique structure also makes it a candidate for developing novel materials with specific electronic and optical properties. Its ability to form stable complexes can be exploited in creating advanced materials for electronics or photonics applications .

Synthetic Routes

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with cyclopentylamine is performed in the presence of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production

For industrial applications, methods such as continuous flow synthesis and microwave-assisted synthesis may be employed to optimize yield and purity while enhancing reaction efficiency .

Case Studies

  • Inhibition of Kinases
    A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibition of specific kinases involved in cancer progression. The introduction of the trifluoromethyl group was shown to enhance potency compared to other derivatives .
  • Biological Evaluation
    Another investigation focused on the biological evaluation of this compound's derivatives, revealing promising results against various cancer cell lines. The mechanism involved competitive inhibition at the kinase active site, leading to reduced cell proliferation .

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Position 1 Substituent Position 4 Position 6 Substituent Molecular Weight (g/mol) Key Features
Target Compound (1443289-57-3) Cyclopentyl Cl CF₃ 290.67 High lipophilicity, bulky substituent
4-Chloro-1-ethyl-6-CF₃ (2005389-35-3) Ethyl Cl CF₃ 254.61 Smaller alkyl group, enhanced solubility
4-Chloro-6-CF₃-1H (1780-80-9) H Cl CF₃ 222.56 Unsubstituted N1, lower steric hindrance
4-Chloro-6-(chloromethyl)-1-methyl (N/A) Methyl Cl CH₂Cl 198.62 Reactive chlorines for derivatization
4-Chloro-1-phenyl-6-methyl (N/A) Phenyl Cl CH₃ 229.68 Aromatic substituent, π-π interactions
4-Chloro-1-(4-fluorophenyl)-3-methyl (N/A) 4-Fluorophenyl Cl CH₃ 258.25 Fluorine enhances lipophilicity

Pharmacological Potential

Pyrazolo[3,4-d]pyrimidines are recognized for diverse bioactivities:

  • Kinase Inhibition : Compounds with CF₃ groups (e.g., target compound) show enhanced binding to kinases like EGFR and VEGFR-2 due to electronic effects .
  • Antiproliferative Effects : The 6-CF₃ substituent in the target compound may improve cytotoxicity compared to methyl or chloromethyl analogs .

Biological Activity

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, featuring a cyclopentyl group and a trifluoromethyl substituent, positions it as a potential candidate in medicinal chemistry, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}ClF3_3N4_4, with a molecular weight of approximately 292.68 g/mol. The presence of the chlorine atom at the 4-position enhances its reactivity and biological activity, while the trifluoromethyl group contributes to its electron-withdrawing properties, influencing its interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly anticancer effects. Specifically, this compound has been investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDetails
CDK Inhibition Inhibits cyclin-dependent kinases involved in cell cycle regulation
Anticancer Activity Promising results against multiple cancer cell lines
Mechanism of Action Interacts with enzymes involved in cancer progression; potential for targeted therapies

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of CDKs: By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells.
  • Molecular Docking Studies: Interaction studies utilizing molecular docking simulations have demonstrated that this compound binds effectively to specific targets related to cancer progression. These studies assess binding affinities and predict how well the compound interacts with existing drugs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies: Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50_{50} values indicating effective inhibition at low concentrations .
  • Comparative Analysis: A comparative study with structurally similar compounds revealed that while many derivatives exhibit anticancer properties, this compound stands out due to its unique trifluoromethyl substitution which enhances its potency.

Table 2: Comparative IC50_{50} Values

Compound NameIC50_{50} (µM)Activity Type
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo...5.0Anticancer
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine10.0Anticancer
4-Chloro-7-methyl-1H-pyrazolo[3,4-d]pyrimidine15.0Moderate Activity

Q & A

Q. What are the key synthetic routes for 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions starting from pyrazole or pyrimidine precursors. A common approach involves:

  • Cyclization : Condensation of 5-amino-1-cyclopentylpyrazole-4-carboxylate derivatives with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under reflux in dioxane or ethanol .
  • Chlorination : Treatment with POCl₃ at 80–100°C to introduce the chloro group at the 4-position, often using catalytic dimethylformamide (DMF) to enhance reactivity .
  • Purification : Continuous flow reactors or column chromatography (silica gel, ethyl acetate/hexane eluent) to improve yield (>75%) and purity (>95%) . Optimization focuses on solvent selection (polar aprotic solvents for chlorination), temperature control, and catalytic additives.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09 ppm for aromatic protons in DMSO-d₆) confirm substituent positions and cyclopentyl integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 356.08 [M+H]⁺) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N/C=C stretching in the pyrazolo-pyrimidine core .
  • Elemental Analysis : Matches calculated C, H, N, Cl, and F percentages .

Q. How is purity assessed, and what storage conditions are recommended?

  • Purity : HPLC with UV detection (λ = 254 nm) or reverse-phase C18 columns, with >98% purity thresholds .
  • Storage : Under inert gas (argon) at 2–8°C to prevent hydrolysis of the chloro group. For long-term stability, store at -80°C in amber vials .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence biological activity and target selectivity?

  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Cyclopentyl Substituent : Increases steric bulk, improving selectivity for VEGFR-2 over off-target kinases. Docking studies suggest π-π stacking with phenylalanine residues .
  • Chloro Group : Critical for covalent binding to cysteine residues in PI3K isoforms, as shown in SAR studies comparing chloro vs. methoxy derivatives .

Q. What methodologies are employed to study interactions with biological targets like kinases?

  • Enzyme Assays : IC₅₀ determination via ADP-Glo™ kinase assays (e.g., VEGFR-2 inhibition at 0.5–5 nM) .
  • Cellular Models : Antiproliferative activity assessed in cancer cell lines (e.g., HCT-116) using MTT assays, with dose-dependent inhibition .
  • Molecular Docking : AutoDock Vina simulations to predict binding poses in PI3Kγ (PDB: 1E7U), validated by mutagenesis studies .

Q. How is crystallographic data utilized to understand structure-activity relationships?

  • X-ray Diffraction : Single-crystal analysis reveals planar pyrazolo-pyrimidine cores and intermolecular hydrogen bonds (e.g., N–H···Cl interactions at 2.89 Å) that stabilize crystal packing .
  • π-Stacking : Overlap of trifluoromethyl-phenyl rings with adjacent molecules (3.4–3.6 Å spacing) influences solubility and crystallinity .

Q. What strategies improve reaction yields in challenging steps like cyclization or chlorination?

  • Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes at 150°C, improving yield by 15–20% .
  • Catalytic Systems : Use of N-iodosuccinimide (NIS) in chlorination enhances regioselectivity, minimizing byproducts .
  • Solvent Optimization : Dichloromethane for chlorination vs. ethanol for cyclization balances reactivity and solubility .

Q. How is stability during biological assays ensured, and what are common degradation pathways?

  • Degradation Pathways : Hydrolysis of the chloro group in aqueous buffers (pH >7) or photooxidation under UV light .
  • Mitigation : Use of freshly prepared DMSO stock solutions, avoidance of prolonged light exposure, and addition of antioxidants (e.g., BHT) in cell culture media .

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